alpha-Hydroxybenzeneacetyl chloride

説明

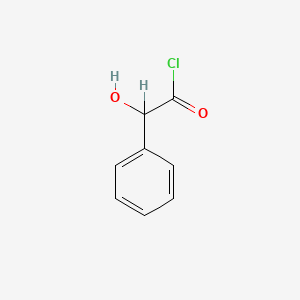

2-Hydroxy-2-phenylacetyl chloride, systematically known as α-Hydroxybenzeneacetyl chloride and often referred to as mandeloyl chloride, is an organic compound of considerable interest in the field of synthetic chemistry. cymitquimica.com Structurally, it is characterized by a benzene (B151609) ring substituted with an acetyl chloride group that also bears a hydroxyl group on the alpha carbon. cymitquimica.com This bifunctional nature, combining a reactive acyl chloride and a hydroxyl group, underpins its utility. The compound typically appears as a viscous oil, colorless to pale yellow, and is soluble in organic solvents such as ether and dichloromethane (B109758) while having limited solubility in water. cymitquimica.com

Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-2-phenylacetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWQVDWJJCSTLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965200 | |

| Record name | Hydroxy(phenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50916-31-9 | |

| Record name | α-Hydroxybenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50916-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxybenzeneacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050916319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(phenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-hydroxybenzeneacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Alpha Hydroxybenzeneacetyl Chloride

Established Chemical Synthesis Protocols

The direct synthesis of alpha-hydroxybenzeneacetyl chloride is complicated by the presence of the reactive hydroxyl group. Therefore, established protocols often involve the protection of this hydroxyl group prior to the formation of the acyl chloride.

Conversion of Mandelic Acid via Thionyl Chloride Treatment

The direct treatment of mandelic acid with thionyl chloride (SOCl₂) does not typically yield this compound. The presence of the free hydroxyl group on the alpha-carbon leads to side reactions, including potential deoxychlorination. youtube.com To successfully synthesize the desired acyl chloride from mandelic acid using thionyl chloride, the hydroxyl group must first be protected. acs.orglibretexts.orgorganic-chemistry.org This is a common strategy in organic synthesis to prevent unwanted reactions with multifunctional compounds. libretexts.org

Derivation from Acetylmandelic Acid with Chlorinating Agents (e.g., Thionyl Chloride, Phosphorus Pentachloride)

A well-documented method for preparing the acetyl-protected version of this compound, known as acetylmandelyl chloride, involves the use of acetylmandelic acid as the starting material. orgsyn.org In this approach, the hydroxyl group of mandelic acid is first protected as an acetate (B1210297) ester. orgsyn.org This protected precursor can then be effectively converted to the corresponding acyl chloride.

The reaction of acetylmandelic acid with thionyl chloride (SOCl₂) is a common and effective method. orgsyn.org The reaction is typically carried out by refluxing the acetylmandelic acid with an excess of thionyl chloride. orgsyn.org The excess thionyl chloride can be distilled off, and the resulting acetylmandelyl chloride is then purified by distillation under reduced pressure. orgsyn.org A detailed procedure published in Organic Syntheses describes the preparation of acetylmandelic acid from mandelic acid and acetyl chloride, followed by the reaction with thionyl chloride to yield acetylmandelyl chloride. orgsyn.org

Alternatively, phosphorus pentachloride (PCl₅) can also be employed to convert acetylmandelic acid into acetylmandelyl chloride. orgsyn.org

Table 1: Synthesis of Acetylmandelyl Chloride from Acetylmandelic Acid

| Reagent | Conditions | Yield | Reference |

| Thionyl Chloride | Reflux, followed by distillation | 79-82% | orgsyn.org |

| Phosphorus Pentachloride | - | - | orgsyn.org |

General Approaches for Acyl Chloride Preparation Relevant to 2-Hydroxy-2-phenylacetyl Chloride Synthesis

The synthesis of acyl chlorides from carboxylic acids is a fundamental transformation in organic chemistry. Several general methods are widely used and are applicable to the synthesis of derivatives of this compound, provided the hydroxyl group is appropriately protected. organicchemistrytutor.comsavemyexams.com

Reaction of Carboxylic Acids with Thionyl Chloride

The reaction of carboxylic acids with thionyl chloride (SOCl₂) is one of the most common methods for preparing acyl chlorides. libretexts.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.com The key advantage of this reagent is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. youtube.com

The mechanism involves the initial reaction of the carboxylic acid with thionyl chloride to form a chlorosulfite intermediate. libretexts.orglibretexts.org This intermediate is highly reactive, and the chloride ion, acting as a nucleophile, attacks the carbonyl carbon. libretexts.orglibretexts.org This is followed by the elimination of sulfur dioxide and a chloride ion to form the final acyl chloride. libretexts.orglibretexts.org The reaction is often carried out in the presence of a base like pyridine (B92270), which can catalyze the reaction and neutralize the HCl produced. masterorganicchemistry.com

Utilization of Phosphorus Trichloride (B1173362) or Phosphorus Pentachloride in Synthesis

Phosphorus chlorides, specifically phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅), are also effective reagents for the conversion of carboxylic acids to acyl chlorides. organicchemistrytutor.comsavemyexams.comjove.com These reagents are generally more reactive than thionyl chloride. youtube.com

With phosphorus pentachloride, the reaction yields the acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride. jove.comdoubtnut.com The mechanism involves the attack of the carboxylic acid on the phosphorus atom, leading to the formation of an intermediate that subsequently eliminates HCl. chemtube3d.com The chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride and POCl₃. jove.comchemtube3d.com

Phosphorus trichloride reacts with three equivalents of the carboxylic acid to produce three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃). organicchemistrytutor.com

Table 2: Comparison of Common Chlorinating Agents for Acyl Chloride Synthesis

| Reagent | Byproducts | Key Features |

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | Volatile byproducts simplify purification. youtube.com |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Highly reactive. youtube.com |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Reacts with 3 equivalents of carboxylic acid. organicchemistrytutor.com |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | Mild and selective reagent; volatile byproducts. wikipedia.org |

Application of Oxalyl Chloride in Acyl Chloride Formation

Oxalyl chloride ((COCl)₂) is another excellent reagent for the synthesis of acyl chlorides from carboxylic acids, often favored for its mild and selective nature. wikipedia.orgmdma.ch Similar to thionyl chloride, the byproducts of the reaction with oxalyl chloride are all gaseous (carbon monoxide, carbon dioxide, and hydrogen chloride), which facilitates easy workup. wikipedia.orglibretexts.org

The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.orgyoutube.com The mechanism involves the formation of a Vilsmeier reagent from oxalyl chloride and DMF, which then reacts with the carboxylic acid. youtube.com This process is highly efficient and often provides high yields of the acyl chloride under mild conditions. mdma.ch The reaction proceeds through a nucleophilic acyl substitution mechanism where the carboxylic acid attacks the oxalyl chloride, and a subsequent cascade of reactions liberates the gaseous byproducts and the desired acyl chloride. libretexts.org

Optimization Strategies and Process Intensification in Laboratory-Scale Synthesis

Optimization of the synthesis of this compound on a laboratory scale focuses on maximizing product yield and purity while minimizing reaction time and the formation of byproducts. Key parameters for optimization include the choice of chlorinating agent, solvent, reaction temperature, and the molar ratios of reactants. Process intensification, on the other hand, aims to develop safer, more efficient, and scalable manufacturing processes, often through the use of advanced reactor technologies like continuous-flow systems.

A common precursor for the synthesis of this compound is mandelic acid. The direct chlorination of mandelic acid can be challenging due to the presence of the free hydroxyl group, which can lead to side reactions. A frequent strategy involves the in-situ protection of the hydroxyl group, for instance, through formylation or acetylation, followed by chlorination.

Detailed research findings from various synthetic approaches provide insights into effective optimization. For instance, the synthesis of related compounds such as acetylmandelyl chloride and formyl mandelic acid chloride offers valuable data for optimizing the synthesis of the target compound.

In one established method, acetylmandelic acid, derived from mandelic acid, is treated with thionyl chloride to yield acetylmandelyl chloride. The reaction is typically refluxed for several hours to ensure completion. However, prolonged heating can lead to degradation and reduced yields, highlighting a critical optimization parameter. orgsyn.org

The following table summarizes typical reaction conditions for the synthesis of an acylated mandeloyl chloride derivative:

Table 1: Reaction Parameters for the Synthesis of Acetylmandelyl Chloride

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Acetylmandelic Acid | orgsyn.org |

| Chlorinating Agent | Thionyl Chloride | orgsyn.org |

| Molar Ratio (Acid:Thionyl Chloride) | ~1 : 3 | orgsyn.org |

| Reaction Time | 4 hours | orgsyn.org |

| Condition | Reflux | orgsyn.org |

| Yield | 79-82% | orgsyn.org |

This interactive table provides a summary of the reaction conditions for the synthesis of acetylmandelyl chloride.

Further optimization can be achieved by carefully controlling the molar ratios of the reactants. A Chinese patent for the preparation of D-(-)-O-formyl mandelic acid chloride specifies an optimized molar ratio of D-mandelic acid to anhydrous formic acid and thionyl chloride as 1:1.5-3:2.5-5. google.com This level of detail allows for fine-tuning the reaction to maximize the yield of the desired acyl chloride.

Table 2: Optimized Molar Ratios for D-(-)-O-formyl Mandelic Acid Chloride Synthesis

| Reactant | Molar Ratio | Reference |

|---|---|---|

| D-Mandelic Acid | 1 | google.com |

| Anhydrous Formic Acid | 1.5 - 3 | google.com |

| Thionyl Chloride | 2.5 - 5 | google.com |

This interactive table outlines the optimized molar ratios for the synthesis of D-(-)-O-formyl mandelic acid chloride.

Process intensification through continuous-flow chemistry offers a promising alternative to traditional batch synthesis. Flow reactors provide superior heat and mass transfer, enabling better control over reaction temperature and residence time. This is particularly advantageous for highly reactive and unstable compounds like acyl chlorides. nih.gov A study on the synthesis of acryloyl chloride demonstrated that using a microreactor setup with oxalyl chloride as the chlorinating agent and a catalytic amount of DMF could achieve nearly full conversion within minutes at room temperature. nih.gov This approach significantly reduces reaction times and improves safety by minimizing the volume of hazardous material at any given moment. noelresearchgroup.comnih.gov The principles of this technology can be directly applied to the synthesis of this compound, potentially leading to higher yields, improved purity, and a more sustainable process. nih.gov

Reaction Mechanisms of Alpha Hydroxybenzeneacetyl Chloride

Nucleophilic Acyl Substitution Mechanisms

The reaction does not proceed via a direct, one-step substitution (like an SN2 reaction) but through a multi-step addition-elimination mechanism. libretexts.orgvanderbilt.edu This pathway involves the formation and subsequent collapse of a tetrahedral intermediate. youtube.comyoutube.com

The mechanism initiates with the attack of a nucleophile on the electrophilic carbonyl carbon. youtube.comyoutube.comyoutube.com The lone pair of electrons from the nucleophile forms a new bond with the carbon atom. Simultaneously, the pi electrons of the carbon-oxygen double bond are pushed onto the highly electronegative oxygen atom, which then carries a negative formal charge. youtube.comchemguide.co.uk This initial addition step changes the hybridization of the carbonyl carbon from sp2 (trigonal planar) to sp3 (tetrahedral). libretexts.orgyoutube.com

The species formed after the initial nucleophilic attack is a tetrahedral intermediate. vanderbilt.eduyoutube.comyoutube.com This short-lived intermediate contains a single bond between the carbon and oxygen, with the oxygen atom bearing a negative charge (an alkoxide). The original nucleophile is now attached to this central carbon, as is the chlorine atom and the rest of the molecule's carbon framework. youtube.com

The tetrahedral intermediate is unstable and quickly collapses. youtube.com The negative charge on the oxygen atom drives the reformation of the carbon-oxygen double bond. youtube.comyoutube.com As the pi bond is restored, the carbon atom must break one of its single bonds to avoid exceeding four bonds. The carbon-chlorine bond is the weakest and chloride (Cl⁻) is an excellent leaving group, making its departure the most favorable outcome. youtube.comyoutube.com

In the final step, if the initial nucleophile was neutral (e.g., water, alcohol, or ammonia), the species formed after the chloride's departure will have a positive charge on the atom that acted as the nucleophile. youtube.com The chloride ion that was eliminated is basic enough to abstract a proton from the attached nucleophile, neutralizing it. youtube.comyoutube.comyoutube.com This step generates the final substitution product and a molecule of hydrogen chloride (HCl). youtube.comyoutube.com

Alpha-hydroxybenzeneacetyl chloride reacts vigorously with a variety of nucleophiles at room temperature. chemguideforcie.co.uk These reactions are typically exothermic and lead to the formation of different carboxylic acid derivatives, such as esters and amides, or the parent carboxylic acid through hydrolysis. savemyexams.comyoutube.com

Reaction with Water (Hydrolysis): When this compound reacts with water, it undergoes rapid hydrolysis. chemguideforcie.co.ukyoutube.com Water acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of the chloride ion and deprotonation of the water moiety results in the formation of mandelic acid and hydrogen chloride. youtube.comyoutube.com

Reaction with Alcohols (Esterification): Alcohols serve as nucleophiles in reactions with this compound to produce esters. chemguide.co.uksavemyexams.comchemguide.co.uk For example, the reaction with ethanol (B145695) yields ethyl mandelate (B1228975) and hydrogen chloride. chemguide.co.uklibretexts.org This method is a common and efficient way to synthesize esters from acyl chlorides. chemguide.co.uklibretexts.org

Reaction with Amines (Amide Formation): Ammonia (B1221849), primary amines, and secondary amines react readily with this compound to form amides. savemyexams.comhud.ac.uklibretexts.org The nitrogen atom's lone pair in the amine attacks the carbonyl carbon, leading to the formation of an N-substituted or unsubstituted mandelamide. hud.ac.ukmasterorganicchemistry.com Due to the formation of HCl as a byproduct, excess amine or a non-nucleophilic base is often used to neutralize the acid. youtube.com

Table 1: Products from the Reaction of this compound with Various Nucleophiles

| Nucleophile | Nucleophile Formula | Product Class | Product Name |

|---|---|---|---|

| Water | H₂O | Carboxylic Acid | Mandelic Acid wikipedia.org |

| Ethanol | CH₃CH₂OH | Ester | Ethyl Mandelate libretexts.org |

| Ammonia | NH₃ | Amide | Mandelamide |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Mandeloyl chloride |

| Mandelic acid |

| Hydrogen chloride |

| Ethanol |

| Ethyl mandelate |

| Ammonia |

| Mandelamide |

| Methylamine |

| N-methylmandelamide |

| Water |

Catalysis Mechanisms in Acyl Chloride Reactions

Bases are often employed in reactions involving acyl chlorides to enhance the reaction rate and to neutralize the hydrogen chloride byproduct.

Pyridine (B92270) and N,N-Dimethylformamide (DMF) can act as nucleophilic catalysts in acyl chloride reactions. stackexchange.comwebsite-files.com Pyridine, being a better nucleophile than alcohols, attacks the acyl chloride to form a highly reactive intermediate. reddit.com DMF can also serve as a catalyst in the synthesis of acyl halides. website-files.com However, the use of DMF as a catalyst in reactions involving chlorinating agents can lead to the formation of the toxic byproduct dimethylcarbamoyl chloride. acs.org

When a nucleophilic catalyst like pyridine attacks an acyl chloride, it forms an acylammonium salt. reddit.comnih.gov This intermediate is significantly more electrophilic than the initial acyl chloride due to the positive charge on the nitrogen atom. reddit.comreddit.com This increased reactivity makes it more susceptible to attack by even weak nucleophiles like alcohols. reddit.com The formation of this highly reactive intermediate is a key factor in the catalytic effect of bases like pyridine. reddit.com Chiral acylammonium salts have also been explored for their utility in asymmetric synthesis. nih.govdanielromogroup.com

Other Transformative Reaction Pathways

While nucleophilic acyl substitution is the most common reaction pathway for this compound, other transformations are possible, often involving the generation of reactive intermediates like α,β-unsaturated acylammonium salts for use in organocascade reactions. nih.govrsc.org

Oxidative Transformations of the Alpha-Hydroxyl Group

The secondary hydroxyl group in this compound is susceptible to oxidation, a common transformation for alpha-hydroxy acids and their derivatives. The specific outcome of such a reaction is highly dependent on the oxidizing agent employed and the reaction conditions.

One of the primary oxidative pathways involves the conversion of the alpha-hydroxyl group to a carbonyl group, which would yield phenylglyoxyloyl chloride. This transformation can be achieved using a variety of oxidizing agents known to convert secondary alcohols to ketones. While specific studies on this compound are not abundant, the oxidation of its parent compound, mandelic acid, provides significant insight. Reagents such as potassium permanganate (B83412), chromic acid, or even milder oxidants like pyridinium (B92312) chlorochromate (PCC) are commonly used for such transformations. The mechanism typically involves the formation of an intermediate ester (e.g., a chromate (B82759) ester) followed by an elimination step to form the ketone.

Another potential oxidative pathway, particularly under more vigorous conditions, is oxidative decarboxylation. This reaction would involve the cleavage of the carbon-carbon bond between the carboxyl carbon and the alpha-carbon, leading to the formation of benzaldehyde (B42025) and carbon dioxide. Research into the oxidative decarboxylation of α-hydroxy acids using metal-based catalysts has shown that this is a feasible transformation. rsc.org For instance, iron(II)-α-hydroxy acid complexes have been shown to undergo oxidative decarboxylation when exposed to oxygen. rsc.org

Table 1: Potential Oxidative Transformations of the Alpha-Hydroxyl Group

| Oxidizing Agent | Potential Product | Reaction Type |

| Pyridinium chlorochromate (PCC) | Phenylglyoxyloyl chloride | Oxidation of secondary alcohol to ketone |

| Potassium permanganate (KMnO4) | Phenylglyoxyloyl chloride or Benzoic acid | Oxidation (ketone or further to carboxylic acid) |

| Chromic Acid (H2CrO4) | Phenylglyoxyloyl chloride | Oxidation of secondary alcohol to ketone |

| Oxygen (with catalyst) | Benzaldehyde | Oxidative Decarboxylation |

Reductive Transformations of the Acyl Chloride Moiety

The acyl chloride group is a highly reactive functional group that is readily susceptible to reduction. A variety of reducing agents can be employed to transform the acyl chloride into either an aldehyde or a primary alcohol.

Complete reduction of the acyl chloride moiety in this compound to a primary alcohol would yield 2-phenylethane-1,2-diol. This can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). chemistrysteps.com The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the acyl chloride. This initially forms a tetrahedral intermediate which then collapses to an aldehyde. Since aldehydes are also readily reduced by these strong hydrides, the reaction proceeds further to form the primary alcohol. chemistrysteps.com

Stopping the reduction at the aldehyde stage to form 2-hydroxy-2-phenylacetaldehyde (B1212011) requires the use of a less reactive, or "poisoned," reducing agent. A common reagent for this transformation is lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H). chemistrysteps.com This sterically hindered hydride is less reactive than LiAlH₄ and can selectively reduce the acyl chloride to an aldehyde at low temperatures without significantly reducing the newly formed aldehyde. chemistrysteps.com Another method for this partial reduction is the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst (e.g., palladium on barium sulfate). ncert.nic.inlibretexts.org

Table 2: Potential Reductive Transformations of the Acyl Chloride Moiety

| Reducing Agent | Potential Product | Reaction Type |

| Lithium aluminum hydride (LiAlH₄) | 2-Phenylethane-1,2-diol | Full reduction of acyl chloride to primary alcohol |

| Sodium borohydride (NaBH₄) | 2-Phenylethane-1,2-diol | Full reduction of acyl chloride to primary alcohol |

| Lithium tri-tert-butoxyaluminum hydride | 2-Hydroxy-2-phenylacetaldehyde | Partial reduction of acyl chloride to aldehyde |

| H₂/Pd on BaSO₄ (Rosenmund catalyst) | 2-Hydroxy-2-phenylacetaldehyde | Partial reduction of acyl chloride to aldehyde |

Complex Mechanistic Investigations (e.g., with highly specialized reagents)

The bifunctional nature of this compound opens the door to more complex mechanistic pathways, especially when reacting with specialized reagents that can interact with both functional groups.

One area of complex reactivity involves the protection of the hydroxyl group prior to reactions involving the acyl chloride. For instance, the hydroxyl group can be acetylated using acetyl chloride to form acetylmandelyl chloride. orgsyn.org This protection strategy allows for selective reactions at the acyl chloride position without interference from the hydroxyl group. The subsequent removal of the acetyl protecting group would then regenerate the alpha-hydroxy functionality.

Furthermore, the proximity of the hydroxyl and acyl chloride groups can lead to intramolecular reactions under certain conditions. For example, in the presence of a non-nucleophilic base, intramolecular cyclization could potentially occur, although such reactions are not well-documented for this specific molecule.

The reaction of this compound with nucleophiles is a cornerstone of its chemistry. Due to the high reactivity of the acyl chloride, it readily undergoes nucleophilic acyl substitution. libretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is then eliminated, and the carbonyl group is reformed. libretexts.org Common nucleophiles include water (to form mandelic acid), alcohols (to form esters), and amines (to form amides). libretexts.orgchemguide.co.uklibretexts.orgchemguide.co.uk The presence of the alpha-hydroxyl group can influence the stereochemical outcome of these reactions, particularly if chiral reagents or catalysts are employed.

Applications of Alpha Hydroxybenzeneacetyl Chloride in Advanced Organic Synthesis

Role as a Precursor in Complex Molecular Architecture Construction

The utility of alpha-hydroxybenzeneacetyl chloride stems from the high reactivity of the acyl chloride moiety, which readily undergoes nucleophilic acyl substitution. This allows for the facile formation of esters and amides, incorporating the hydroxy(phenyl)acetyl group into a larger molecular framework.

Intermediate for Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. nih.gov Its value is particularly noted in the production of semi-synthetic antibiotics. The closely related precursor, (R)-mandelic acid, is a starting material for certain semi-synthetic penicillins and cephalosporins. nih.gov

A protected form, D(-)-formyl mandelic acid chloride, functions as a key intermediate in the synthesis of second-generation cephalosporin (B10832234) antibiotics, such as Cefamandole. google.com The mandelic acid framework is also the precursor to drugs like the vasodilator cyclandelate (B1669388) and the anticholinergic agent homatropine. wikipedia.org This broad utility underscores the importance of the mandelate (B1228975) structure in medicinal chemistry.

Building Block for Biologically Active Molecules and Chiral Ligands

As a chiral molecule, this compound is a valuable building block for creating larger, biologically active molecules where specific stereochemistry is essential for function. taylorandfrancis.com The mandelic acid structure is a common scaffold used in the synthesis of a wide array of chiral drugs. taylorandfrancis.com

Beyond its direct incorporation into drug molecules, it serves as a foundational element for the synthesis of chiral ligands. These ligands are instrumental in asymmetric catalysis, a field dedicated to selectively producing one enantiomer of a chiral product. The inherent chirality of the this compound building block can be transferred to a new, larger molecular structure, influencing the stereochemical outcome of subsequent reactions.

Use in the Modification of Biomolecules in Chemical Biology Research

In the field of chemical biology, researchers modify biomolecules such as proteins to study their function or introduce new properties. Acyl chlorides are known to react with nucleophilic residues on proteins, such as the amine groups on lysine (B10760008) side chains, to form stable amide bonds. Due to the high reactivity of its acyl chloride group, this compound theoretically possesses the capability for such bioconjugation reactions. However, specific, widely documented applications of this compound for the direct modification of biomolecules in chemical biology research are not prominent in the literature, likely due to its reactivity with water and the presence of the unprotected hydroxyl group which could complicate reactions in aqueous biological systems.

Contributions to Asymmetric Synthesis and Chiral Resolution

The chiral nature of this compound is fundamental to its application in asymmetric synthesis, particularly in the separation of enantiomers, a process known as chiral resolution.

Enantioselective Synthesis via Diastereomeric Amide Formation

One of the classic and effective methods for separating a racemic mixture of amines or alcohols involves derivatization with a single enantiomer of a chiral acid chloride. When a racemic mixture of a chiral amine is reacted with an enantiomerically pure form of this compound (e.g., the (R)-enantiomer), a mixture of two diastereomeric amides is formed.

Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical and chemical characteristics, including different melting points, solubilities, and chromatographic retention times. This difference is the key to their separation.

| Reactant 1 (Racemic Amine) | Reactant 2 (Enantiopure Acid Chloride) | Product Mixture (Separable Diastereomers) |

| (R)-Amine and (S)-Amine | (R)-alpha-Hydroxybenzeneacetyl chloride | (R,R)-Amide and (S,R)-Amide |

The mixture of diastereomeric amides produced can be separated using standard laboratory techniques. Fractional crystallization, which relies on differences in solubility, or column chromatography, which exploits differences in affinity for a stationary phase, are commonly employed methods.

Hydrolysis of Diastereomers to Yield Enantiopure Compounds

A cornerstone of asymmetric synthesis is the resolution of racemates, which are 50:50 mixtures of two enantiomers. Since enantiomers possess identical physical properties, their direct separation is often challenging. libretexts.org A widely employed strategy involves converting the enantiomeric mixture into a mixture of diastereomers by reacting it with a single, pure enantiomer of a chiral resolving agent. libretexts.org Diastereomers, unlike enantiomers, have distinct physical properties such as solubility and melting points, which allows for their separation through methods like fractional crystallization or chromatography. libretexts.org

This compound is an activated form of mandelic acid, a well-known chiral resolving agent. libretexts.orgacs.org The process typically involves reacting racemic alcohols or amines with an enantiomerically pure form of this compound (e.g., (R)-alpha-hydroxybenzeneacetyl chloride). This reaction forms a mixture of diastereomeric esters or amides. libretexts.org

For example, the reaction of a racemic alcohol ((R/S)-ROH) with (R)-alpha-hydroxybenzeneacetyl chloride would yield two diastereomeric esters: (R)-mandeloyl-(R)-ester and (R)-mandeloyl-(S)-ester. These diastereomers can then be separated. Once separated, each diastereomer is subjected to hydrolysis, which cleaves the ester bond. libretexts.org This final step regenerates the chiral auxiliary (as mandelic acid) and yields the desired alcohol in an enantiomerically pure or enriched form ((R)-ROH or (S)-ROH). libretexts.orgacs.org A similar principle applies to the resolution of racemic amines through the formation and subsequent hydrolysis of diastereomeric amides. libretexts.org

The efficiency of this resolution process is contingent on several factors, including the ease of separation of the diastereomeric salts and the availability of the chiral resolving agent. libretexts.org The selection of solvents for crystallization is also crucial, as it can significantly influence the separation efficiency. libretexts.org

Role in Asymmetric Synthesis of β-Lactam Antibiotics (Specific Contextual Research)

Mandelic acid and its derivatives are important precursors and structural motifs in various pharmaceuticals, including antibiotics. nih.gov While direct use of this compound in β-lactam synthesis is not extensively detailed in the provided results, the significance of mandelic acid as a chiral building block is well-established. nih.gov For instance, (R)-(-)-mandelic acid is a key starting material for synthesizing certain types of antibiotics. nih.gov

In the broader context of β-lactam chemistry, derivatives of mandelic acid, such as thiomandelic acid, have been investigated as inhibitors of metallo-β-lactamases. nih.gov These enzymes are responsible for conferring bacterial resistance to β-lactam antibiotics. Research has shown that (R)-thiomandelic acid is a potent, broad-spectrum inhibitor of these enzymes. nih.gov Thioesters of thiomandelic acid can act as pro-drugs, releasing the active inhibitor within the bacterial cell. nih.gov This line of research highlights the importance of the mandelic acid scaffold in developing compounds that can overcome antibiotic resistance, a critical area of pharmaceutical research.

Acylation Reactions in Specialized Synthetic Routes

Acyl chlorides are highly reactive carboxylic acid derivatives that are excellent acylating agents. youtube.comyoutube.com this compound, as an acyl chloride, readily participates in nucleophilic acyl substitution reactions with various nucleophiles, including alcohols and amines, to form esters and amides, respectively. youtube.comsavemyexams.com These reactions are typically rapid and proceed via a nucleophilic addition-elimination mechanism. savemyexams.com

The general reactions are as follows:

Esterification: this compound reacts with an alcohol (R'-OH) to produce a mandelate ester and hydrogen chloride (HCl). youtube.comyoutube.com

Amidation: The reaction with ammonia (B1221849) (NH₃), a primary amine (R'-NH₂), or a secondary amine (R'₂NH) yields a mandelamide. youtube.comyoutube.com An excess of the amine or the addition of a non-nucleophilic base is often required to neutralize the HCl byproduct. savemyexams.comfishersci.co.uk

The high reactivity of acyl chlorides like this compound makes these reactions highly efficient, often providing better yields than direct esterification or amidation of the parent carboxylic acid, as the reactions are generally irreversible. youtube.com

Table 1: Comparison of Acylation Methods

| Method | Reagent | Conditions | Byproduct | Reversibility |

| Fischer Esterification | Carboxylic Acid + Alcohol | Acid Catalyst, Heat | Water | Reversible |

| Acyl Chloride Esterification | Acyl Chloride + Alcohol | Often at room temp | HCl | Irreversible |

| Acyl Chloride Amidation | Acyl Chloride + Amine | Often at room temp | HCl | Irreversible |

The formation of a peptide (amide) bond between two amino acids is a fundamental process in chemistry and biology. In synthetic peptide chemistry, the carboxylic acid group of one amino acid must be "activated" to facilitate coupling with the amino group of another. youtube.com This activation prevents an unproductive acid-base reaction and turns the hydroxyl group of the carboxylic acid into a good leaving group. youtube.com

While a variety of specialized peptide coupling reagents like DCC (dicyclohexylcarbodiimide) and HATU are now common, the underlying principle often involves the in-situ formation of a highly reactive acyl intermediate, analogous to an acyl chloride. fishersci.co.ukyoutube.com The use of pre-formed acyl chlorides is a classic method for amide bond formation. fishersci.co.uk

In this context, this compound can be used to acylate an amino acid or a peptide. This is particularly relevant in the synthesis of depsipeptides, which are peptides containing one or more ester bonds in addition to amide bonds. Research has demonstrated the solid-phase synthesis of depsides and depsipeptides using chiral α-hydroxy acids, including mandelic acid. acs.org In these syntheses, the α-hydroxy acid is activated, often in a manner chemically equivalent to forming the acyl chloride, and then coupled to the growing peptide chain. acs.org This strategy allows for the precise incorporation of hydroxy acid units into a peptide backbone.

Computational and Theoretical Investigations on 2 Hydroxy 2 Phenylacetyl Chloride

Quantum Chemical Studies on Molecular Reactivity

Quantum chemical calculations offer a molecular-level understanding of the factors governing the reactivity of 2-hydroxy-2-phenylacetyl chloride. By solving the Schrödinger equation with various levels of approximation, these studies can predict molecular properties and reaction energetics.

The electronic structure of 2-hydroxy-2-phenylacetyl chloride is characterized by the interplay of inductive and resonance effects from its constituent functional groups: the phenyl ring, the hydroxyl group, and the acyl chloride moiety. The acyl chloride group is highly electrophilic due to the strong electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This makes the carbonyl carbon highly susceptible to nucleophilic attack. libretexts.orglibretexts.org The adjacent hydroxyl group can act as both a hydrogen bond donor and acceptor, and its electron-donating or -withdrawing character can be influenced by the molecular environment.

Natural Bond Orbital (NBO) analysis, in particular, can reveal hyperconjugative interactions that contribute to the molecule's stability and reactivity. aiu.edunih.govwisc.edu For instance, interactions between the lone pairs of the hydroxyl oxygen and the antibonding orbitals of adjacent bonds can influence the conformational preferences and the reactivity of the acyl chloride.

Table 1: Representative Calculated Atomic Charges for a Model α-Hydroxy Carbonyl Compound *

| Atom | Mulliken Charge (a.u.) |

| Carbonyl Carbon | +0.55 |

| Carbonyl Oxygen | -0.50 |

| α-Carbon | +0.15 |

| Hydroxyl Oxygen | -0.65 |

| Hydroxyl Hydrogen | +0.40 |

Note: These are representative values based on DFT calculations of similar molecules and are intended for illustrative purposes. Actual values for 2-hydroxy-2-phenylacetyl chloride may vary.

The reactions of 2-hydroxy-2-phenylacetyl chloride, particularly nucleophilic acyl substitution, can be modeled computationally to map out the entire reaction pathway, including reactants, transition states, intermediates, and products. masterorganicchemistry.comchemguide.co.uk DFT studies on the esterification of acyl chlorides, for example, have shown that these reactions can proceed through concerted or stepwise mechanisms, often involving cyclic transition states. nih.govzendy.io

A key feature in the reactivity of 2-hydroxy-2-phenylacetyl chloride is the potential for neighboring group participation by the α-hydroxyl group. nih.govnih.govresearchgate.net The hydroxyl group can act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon to form a transient five-membered lactone-like intermediate. This participation can significantly lower the activation energy of the reaction compared to a direct attack by an external nucleophile. Computational studies can quantify the energy barriers for these competing pathways. nih.gov

Table 2: Illustrative Calculated Activation Energies for Competing Reaction Pathways *

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Direct Nucleophilic Attack | 20-25 |

| Neighboring Group Participation | 15-20 |

Note: These values are illustrative and based on DFT studies of analogous systems. nih.govnih.gov The actual activation energies will depend on the specific nucleophile, solvent, and level of theory used in the calculation.

The geometry of the transition states can also be determined, providing a snapshot of the bond-forming and bond-breaking processes. For nucleophilic acyl substitution, the transition state typically involves a tetrahedral arrangement around the carbonyl carbon. researchgate.net

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms, allowing for the discrimination between different plausible pathways.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. zendy.ioresearchgate.net DFT calculations can be used to investigate the mechanisms of various reactions involving 2-hydroxy-2-phenylacetyl chloride, such as its hydrolysis, alcoholysis, and amination. libretexts.orglibretexts.org

For instance, a DFT study on the esterification of an acyl chloride with an alcohol would involve optimizing the geometries of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products. nih.gov By calculating the energies of these species, a detailed potential energy surface can be constructed, revealing the most likely reaction mechanism. researchgate.net Such studies have been instrumental in understanding the role of catalysts and solvents in these reactions. zendy.ioresearchgate.net

The combination of experimental kinetic data with computational modeling provides a robust approach for determining reaction mechanisms. niu.eduacs.org Experimental rate laws can suggest the molecularity of the rate-determining step, which can then be tested against different mechanistic hypotheses using computational methods.

For reactions of 2-hydroxy-2-phenylacetyl chloride, kinetic studies could be performed to determine the reaction order with respect to the acyl chloride and the nucleophile. These experimental findings can then be compared with the computed energy barriers for different proposed mechanisms (e.g., a direct substitution versus a pathway involving neighboring group participation). A good correlation between the experimental and computed kinetic parameters would lend strong support to the proposed mechanism. niu.edu

Predictive Modeling for Reaction Selectivity and Stereochemical Outcomes

Given that 2-hydroxy-2-phenylacetyl chloride is a chiral molecule, predicting the stereochemical outcome of its reactions is of paramount importance. Computational models, increasingly incorporating machine learning, are being developed to predict reaction selectivity and enantioselectivity. thieme-connect.comresearchgate.netrsc.orgchinesechemsoc.orgchemistryworld.com

For reactions at the stereogenic α-carbon, computational models can be used to calculate the energies of the diastereomeric transition states leading to different stereoisomeric products. The stereochemical outcome is then predicted based on the Curtin-Hammett principle, with the product distribution being determined by the relative free energies of these transition states. researchgate.net

Machine learning models, trained on large datasets of experimental and/or computational results, are showing great promise in predicting the enantioselectivity of chiral catalysts and reactions. thieme-connect.comresearchgate.netnih.gov Such models could, in principle, be developed for reactions of 2-hydroxy-2-phenylacetyl chloride to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for achieving high stereoselectivity. researchgate.net These models often use molecular descriptors derived from computational chemistry as input features to make their predictions.

Advanced Analytical Research Methodologies for 2 Hydroxy 2 Phenylacetyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques for Reaction Monitoring and Product Analysis

Spectroscopic methods are indispensable for the real-time monitoring of chemical reactions and the detailed structural elucidation of resulting products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of chemical compounds. In the context of 2-Hydroxy-2-phenylacetyl chloride and its derivatives, ¹H NMR and ¹³C NMR are fundamental for confirming structural integrity and for mechanistic investigations.

For instance, in the synthesis of N-(5-(2-(2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfinyl)ethyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, the ¹H NMR spectrum is used to verify the final structure. nih.gov Specific chemical shifts and coupling constants of the protons in the phenyl ring and the acetyl group provide definitive evidence of the compound's formation.

Table 1: Representative ¹H NMR Spectral Data for a Phenylacetamide Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.24–7.35 | multiplet | - |

| CH₂ | 3.79 | singlet | - |

This table is illustrative and based on data for a related phenylacetamide derivative. Specific shifts for 2-Hydroxy-2-phenylacetyl chloride would differ.

Mechanistic studies often involve monitoring the disappearance of starting material signals and the appearance of product signals over time. For example, in acylation reactions using phenylacetyl chloride, the change in the chemical shift of the benzylic protons can be tracked to follow the reaction progress. nih.gov

Infrared (IR) and Mass Spectrometry (MS) Applications in Structural Analysis (beyond basic identification)

Infrared (IR) spectroscopy and Mass Spectrometry (MS) offer complementary information for the structural analysis of 2-Hydroxy-2-phenylacetyl chloride and its derivatives, going beyond simple identification.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. In the case of 2-Hydroxy-2-phenylacetyl chloride, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the acid chloride, and the aromatic C-H and C=C bonds of the phenyl ring. The monitoring of the C=O stretching frequency can provide insights into the electronic environment of the carbonyl group and can be used to follow reactions where the acid chloride is converted to other functional groups, such as esters or amides.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Hydroxy-2-phenylacetyl chloride, the molecular ion peak would confirm its molecular weight. The fragmentation pattern can reveal the presence of the phenylacetyl moiety and the loss of the chlorine atom, which is crucial for confirming the structure. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

Chromatographic Separation Techniques for Product Purity and Component Analysis

Chromatographic techniques are essential for separating complex mixtures and assessing the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of reaction mixtures containing 2-Hydroxy-2-phenylacetyl chloride and its derivatives. researchgate.net It allows for the separation, identification, and quantification of each component in a mixture. A typical HPLC setup for such an analysis would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to achieve optimal separation. researchgate.net UV detection is commonly used, as the phenyl group in these compounds provides strong chromophores. By comparing the retention times and UV spectra of the peaks in the chromatogram with those of known standards, one can identify the starting materials, intermediates, products, and byproducts. This is critical for optimizing reaction conditions to maximize the yield of the desired product and minimize impurities.

Gas Chromatography (GC) for Volatile Product Separation and Analysis

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable derivatives of 2-Hydroxy-2-phenylacetyl chloride. While the parent compound itself may be thermally labile, its more stable derivatives, such as esters or silylated ethers, can be readily analyzed by GC. The technique provides excellent separation efficiency and, when coupled with a mass spectrometer (GC-MS), allows for the definitive identification of the separated components based on their mass spectra. This is particularly useful for analyzing the purity of volatile products and for identifying any volatile impurities that may be present.

X-ray Crystallography for Absolute Configuration Determination of Chiral Derivatives

When 2-Hydroxy-2-phenylacetyl chloride is used to synthesize chiral derivatives, determining the absolute configuration of the newly formed stereocenters is of paramount importance. X-ray crystallography is the most definitive method for this purpose. nih.govresearchgate.neted.ac.uk

The technique involves irradiating a single crystal of the enantiomerically pure compound with X-rays and analyzing the resulting diffraction pattern. thieme-connect.de For chiral molecules, the diffraction pattern will exhibit small but measurable differences between reflections that are related by inversion (Bijvoet pairs). nih.gov The analysis of these differences, a phenomenon known as anomalous dispersion, allows for the unambiguous determination of the absolute arrangement of atoms in space. mit.edu

The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the assigned absolute configuration. A value close to zero confirms the correct assignment. researchgate.net While the presence of heavier atoms (like sulfur or chlorine) can enhance the anomalous scattering effect, modern instrumentation and methods have made it possible to determine the absolute configuration of molecules containing only light atoms like oxygen. mit.edu

Q & A

Q. What safety protocols are critical when handling alpha-Hydroxybenzeneacetyl chloride in laboratory settings?

- Methodological Answer : Researchers must prioritize PPE (gloves, goggles, lab coats) and work in a fume hood to prevent inhalation or skin contact. Immediate decontamination procedures, such as washing exposed skin with soap and water, are essential . Emergency protocols, including access to eyewash stations and neutralization agents (e.g., sodium bicarbonate for acid spills), should be established. Safety data sheets (SDS) for related acyl chlorides emphasize avoiding prolonged exposure and ensuring proper ventilation to mitigate corrosive hazards .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Purity assessment requires a combination of analytical techniques:

- Titration : Quantitative determination of active chloride content via argentometric methods.

- Spectroscopy : FT-IR to confirm carbonyl (C=O) and hydroxyl (-OH) functional groups, and H/C NMR to verify structural integrity.

- Chromatography : HPLC or GC-MS to detect impurities, with retention times compared against commercial standards .

Experimental sections in publications must detail these methods to ensure reproducibility .

Q. Which analytical techniques are optimal for assessing the structural stability of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitors decomposition temperatures under controlled heating.

- Dynamic Light Scattering (DLS) : Evaluates colloidal stability in solution.

- Kinetic Studies : Track hydrolysis rates in aqueous media using pH-stat titration or UV-Vis spectroscopy.

Data should be statistically validated (e.g., standard deviation across triplicate trials) and presented in tables/graphs with error margins .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions (e.g., unexpected H NMR shifts) require:

- Cross-Validation : Compare data across multiple techniques (e.g., X-ray crystallography for solid-state structure vs. solution NMR).

- Computational Modeling : DFT calculations to predict spectral patterns and identify conformational isomers.

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) influencing discrepancies .

Transparent reporting of raw data and normalization methods is critical .

Q. What experimental strategies differentiate competing reaction mechanisms involving this compound?

- Methodological Answer :

- Isotopic Labeling : Use O-labeled water or alcohols to trace nucleophilic attack pathways.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.

- In Situ Monitoring : ReactIR or Raman spectroscopy to detect transient intermediates (e.g., acyloxycarbenium ions).

Mechanistic hypotheses must align with Eyring plots or Hammett correlations to validate electronic/steric effects .

Q. How can computational chemistry enhance the prediction of this compound’s reactivity in novel reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvent effects and transition states for nucleophilic acyl substitutions.

- Reactivity Descriptors : Calculate Fukui indices or electrophilicity scores to predict regioselectivity.

- Machine Learning : Train models on existing kinetic data to forecast reaction outcomes under untested conditions.

Results should be benchmarked against experimental data (e.g., % yield, selectivity) to refine computational parameters .

Data Presentation and Ethical Considerations

- Tables/Figures : Use SI units, error bars, and ANOVA tables to highlight statistical significance. Avoid redundant data; prioritize clarity over volume .

- Ethical Compliance : Disclose any hazards (e.g., corrosive byproducts) and adhere to institutional review protocols for safe disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。